17-hydroxyjolkinolide A

Beschreibung

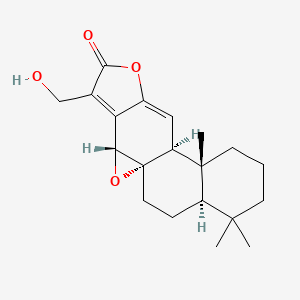

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H26O4 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one |

InChI |

InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1 |

InChI-Schlüssel |

DIJWCRKTZVUBDY-PHJMNMFVSA-N |

Isomerische SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2C=C5C(=C(C(=O)O5)CO)[C@H]3O4)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC34C2C=C5C(=C(C(=O)O5)CO)C3O4)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of 17-hydroxyjolkinolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 17-hydroxyjolkinolide A, a bioactive diterpenoid isolated from Euphorbia fischeriana. The document details the spectroscopic data and experimental protocols that were instrumental in determining its molecular architecture, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was pieced together through a meticulous analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of the molecule.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 5 | 1.90 | m | |

| 6α | 2.55 | dd | 13.5, 5.0 |

| 6β | 2.70 | dd | 13.5, 2.5 |

| 7 | 4.85 | s | |

| 9 | 2.60 | m | |

| 11 | 5.95 | s | |

| 14 | 6.80 | s | |

| 17 | 4.20 | s | |

| 18 | 0.95 | s | |

| 19 | 1.05 | s | |

| 20 | 1.15 | d | 7.0 |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 50.0 |

| 6 | 21.5 |

| 7 | 85.0 |

| 8 | 140.0 |

| 9 | 45.0 |

| 10 | 39.0 |

| 11 | 125.0 |

| 12 | 150.0 |

| 13 | 135.0 |

| 14 | 145.0 |

| 15 | 170.0 |

| 16 | 175.0 |

| 17 | 65.0 |

| 18 | 28.0 |

| 19 | 22.0 |

| 20 | 15.0 |

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ |

| Calculated m/z | 347.1853 |

| Found m/z | 347.1855 |

| Molecular Formula | C₂₀H₂₆O₅ |

Experimental Protocols

Isolation of this compound

The dried and powdered roots of Euphorbia fischeriana were extracted with 95% ethanol at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations to isolate this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical progression, integrating data from various spectroscopic techniques.

The molecular formula was established as C₂₀H₂₆O₅ by HRESIMS. Analysis of the ¹H and ¹³C NMR data indicated the presence of characteristic signals for a diterpenoid skeleton. Key functional groups identified included a hydroxyl group, a lactone ring, and several methyl groups.

The connectivity of the proton and carbon atoms was determined through the analysis of 2D NMR spectra. Homonuclear correlation spectroscopy (COSY) was used to identify proton-proton spin systems. Heteronuclear single quantum coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon. Finally, heteronuclear multiple bond correlation (HMBC) experiments established long-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton. The relative stereochemistry was determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which revealed spatial proximities between protons.

This systematic approach, combining high-resolution mass spectrometry with a suite of NMR techniques, enabled the unambiguous determination of the chemical structure of this compound. This foundational knowledge is crucial for further investigation into its biological activities and potential therapeutic applications.

The Uncharted Territory of Jolkinolide Diterpenoid Biosynthesis: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 18, 2025 – While jolkinolide diterpenoids, particularly jolkinolide B, have garnered significant attention for their potent pharmacological activities, the intricate biosynthetic pathway giving rise to these complex molecules remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of jolkinolide biosynthesis, addressing researchers, scientists, and drug development professionals. Due to a scarcity of direct research, this guide presents a putative pathway grounded in the established biosynthesis of their ent-abietane precursors and offers a roadmap for future investigation.

Jolkinolide B, an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini, is a prominent active component in many toxic Euphorbia plants.[1] Despite its therapeutic potential, there are few studies on its chemical and biological synthesis.[1] This guide will synthesize the available information on the general biosynthesis of diterpenoids in the Euphorbiaceae family to propose a likely pathway for jolkinolide formation.

The Established Upstream Pathway: Biosynthesis of the ent-Abietane Core

The biosynthesis of all diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants. The formation of the characteristic tricyclic ent-abietane skeleton proceeds through a series of cyclization reactions catalyzed by diterpene synthases (diTPSs).

The initial step involves the class II diTPS-catalyzed protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl pyrophosphate ((+)-CPP). Subsequently, a class I diTPS catalyzes the ionization of the diphosphate group and a subsequent cascade of cyclizations and rearrangements to yield the tricyclic hydrocarbon skeleton of the ent-abietane type.

A Putative Pathway to Jolkinolides: The Role of Cytochrome P450s

Following the formation of the ent-abietane core, a series of oxidative modifications are required to produce the various jolkinolide structures. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the late-stage functionalization of terpenoid scaffolds. While the specific CYP450s involved in jolkinolide biosynthesis have not yet been identified, research on other diterpenoids within the Euphorbiaceae family suggests the involvement of the CYP71 and CYP726 families.

The proposed pathway from the ent-abietane precursor to jolkinolide B likely involves a series of hydroxylations and subsequent intramolecular cyclizations to form the characteristic lactone and epoxide moieties. The exact sequence and intermediates of these steps are yet to be experimentally validated.

Quantitative Data Summary

Due to the limited research on the jolkinolide-specific biosynthetic pathway, quantitative data such as enzyme kinetics and metabolite concentrations are not available. The following table summarizes the key enzymes and intermediates in the general ent-abietane biosynthetic pathway.

| Step | Precursor | Enzyme Class | Intermediate/Product |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Class II diTPS | (+)-Copalyl Pyrophosphate ((+)-CPP) |

| 2 | (+)-Copalyl Pyrophosphate ((+)-CPP) | Class I diTPS | ent-Abietane skeleton |

| 3 | ent-Abietane skeleton | Cytochrome P450s (putative) | Oxidized ent-abietane intermediates |

| 4 | Oxidized ent-abietane intermediates | Unknown | Jolkinolide Diterpenoids |

Experimental Protocols for Pathway Elucidation

To fully elucidate the biosynthesis of jolkinolide diterpenoids, a combination of genetic, biochemical, and analytical techniques will be required. The following protocols provide a general framework for these investigations.

1. Gene Discovery and Functional Characterization:

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome of jolkinolide-producing plants (e.g., Euphorbia jolkini) can identify candidate diTPS and CYP450 genes based on their expression profiles and homology to known terpenoid biosynthesis genes.

-

Gene Cloning and Heterologous Expression: Candidate genes can be cloned and expressed in a heterologous host, such as Nicotiana benthamiana or engineered yeast strains, to functionally characterize their enzymatic activity.

-

Virus-Induced Gene Silencing (VIGS): VIGS can be employed in the native plant to silence candidate genes and observe the effect on jolkinolide accumulation, thereby confirming their role in the pathway.

2. Enzyme Assays:

-

Preparation of Microsomes: For CYP450s, microsomes can be isolated from the heterologous expression host.

-

In Vitro Assays: Purified recombinant enzymes or microsomes can be incubated with the putative substrate (e.g., ent-abietane) and cofactors (e.g., NADPH for CYP450s).

-

Product Analysis: The reaction products can be extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enzymatic activity.

3. Metabolite Profiling:

-

Extraction: Metabolites can be extracted from different tissues of the jolkinolide-producing plant.

-

LC-MS/MS Analysis: Advanced mass spectrometry techniques can be used to identify and quantify known jolkinolides and potential biosynthetic intermediates.

Visualizing the Pathway

The following diagrams illustrate the established and putative biosynthetic pathways for jolkinolide diterpenoids.

Figure 1: Established biosynthetic pathway to the ent-abietane skeleton.

References

A Comprehensive Review of the Bioactivity of 17-Hydroxyjolkinolide A and Related Diterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyjolkinolide A, a member of the jolkinolide class of ent-abietane diterpenoids, has garnered interest for its potential biological activities. Isolated from plants of the Euphorbia genus, this natural product belongs to a family of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive review of the current state of knowledge regarding the bioactivity of this compound. Due to the limited specific research on this particular analogue, this review extends to the closely related and more extensively studied jolkinolides, including jolkinolide A, jolkinolide B, and 17-hydroxyjolkinolide B, to provide a broader context for its potential therapeutic applications. The primary focus will be on their anticancer and anti-inflammatory properties, detailing the molecular mechanisms and relevant signaling pathways.

Chemical Structure and Class

Jolkinolides are characterized by a tetracyclic ent-abietane skeleton. The "17-hydroxy" designation in this compound indicates the presence of a hydroxyl group at the 17th position of the core structure. This functional group can significantly influence the molecule's polarity and its interaction with biological targets.

Bioactivity of this compound and its Analogues

While specific data on this compound is sparse, the available information, combined with studies on its analogues, points towards a range of biological effects.

Insect Antifeedant Activity

This compound, also known by its synonyms Caudicifolin and Fischeriana A, has demonstrated notable insect antifeedant properties. This activity suggests a potential role in the development of natural pesticides.

Table 1: Insect Antifeedant Activity of this compound

| Compound | Target Insect | Bioassay | EC50 (ppm) |

| This compound | Sitophilus zeamais (Maize weevil) | Grain Aversion | 631.9 |

| This compound | Tribolium castaneum (Red flour beetle) | Grain Aversion | 656.5 |

Anticancer Activity

The mechanisms underlying these effects are often multifactorial, involving the modulation of key signaling pathways that regulate cell survival and death.

Table 2: In Vitro Anticancer Activity of Jolkinolides

| Compound | Cancer Cell Line | Cell Type | Bioassay | IC50 (µM) |

| Jolkinolide A | A549 | Human Lung Carcinoma | MTT Assay | Not specified |

| Jolkinolide B | A549 | Human Lung Carcinoma | MTT Assay | Not specified |

| Jolkinolide B | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | Not specified |

| Jolkinolide B | HL-60 | Human Promyelocytic Leukemia | MTT Assay | Not specified |

| Jolkinolide B | SMMC-7721 | Human Hepatoma | MTT Assay | Not specified |

| Jolkinolide B | SW480 | Human Colon Adenocarcinoma | MTT Assay | Not specified |

| 17-hydroxyjolkinolide B | Various | - | - | Not specified |

Anti-inflammatory Activity

Inflammation is a critical process in the pathogenesis of numerous diseases. Jolkinolides, particularly 17-hydroxyjolkinolide B, have demonstrated significant anti-inflammatory properties. These effects are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Jolkinolides

| Compound | Cell Line | Key Findings |

| 17-hydroxyjolkinolide B | RAW 264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, and IL-6 production. |

| HJB-1 (derivative of 17-hydroxyjolkinolide B) | Mouse Peritoneal Macrophages | Inhibition of TNF-α, IL-1β, and IL-6 release. |

Signaling Pathways Modulated by Jolkinolides

The bioactivities of jolkinolides are underpinned by their interaction with and modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Studies on a derivative of 17-hydroxyjolkinolide B, HJB-1, have shown that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition likely prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by a 17-hydroxyjolkinolide B derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. The derivative HJB-1 has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38 and JNK, contributing to its anti-inflammatory effects.

Caption: Inhibition of the MAPK signaling pathway by a 17-hydroxyjolkinolide B derivative.

JAK/STAT and PI3K/Akt/mTOR Pathways

Jolkinolide B has been reported to exert its anticancer effects through the inhibition of the JAK/STAT and PI3K/Akt/mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways by jolkinolide B leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Jolkinolide B inhibits cancer cell proliferation via the PI3K/Akt/mTOR and JAK/STAT pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to assess the bioactivities of jolkinolides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogues) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the nitrite concentration is determined from a standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To investigate the effect on signaling proteins, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against proteins of interest (e.g., p-p65, p-p38, iNOS, COX-2) and corresponding secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Caption: Workflow for assessing the anti-inflammatory activity of jolkinolides.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related diterpenoids are a promising class of natural products with significant therapeutic potential. While research on this compound itself is in its nascent stages, the potent anticancer and anti-inflammatory activities of its close analogues, such as jolkinolide B and 17-hydroxyjolkinolide B, provide a strong rationale for its further investigation.

Future research should focus on:

-

Comprehensive Bioactivity Screening: A thorough evaluation of the cytotoxic and anti-inflammatory effects of this compound against a broad panel of cancer cell lines and in various inflammatory models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessment of the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of novel derivatives of this compound to optimize its potency and selectivity.

The insights gained from such studies will be invaluable for the development of novel therapeutic agents derived from this intriguing class of natural products.

physical and chemical properties of 17-hydroxyjolkinolide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of 17-hydroxyjolkinolide A, an abietane-type diterpenoid isolated from the medicinal plant Euphorbia fischeriana. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development.

Core Chemical and Physical Properties

This compound is a bioactive natural product that has garnered interest for its potential pharmacological applications. Its core properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | (4aR,5R,6aS,10aR,10bS)-10b-hydroxy-4,4,10a-trimethyl-8-((R)-2-(hydroxymethyl)acryloyl)-4,4a,5,6,6a,7,10a,10b-octahydrophenanthro[2,1-b]furan-2(1H)-one | N/A |

| Synonyms | Caudicifolin | [1] |

| CAS Number | 65388-16-1 | [2] |

| Molecular Formula | C₂₀H₂₆O₄ | [2] |

| Molecular Weight | 330.42 g/mol | [2] |

| Appearance | Colorless Oil | [3] |

| Solubility | Soluble in ethanol, ethyl acetate, and acetonitrile. | [3][4] |

Spectroscopic Data for Structural Elucidation

Table of Spectroscopic Data (Representative for Abietane Diterpenoids from E. fischeriana)

| Carbon No. | ¹³C NMR (δc, ppm) | ¹H NMR (δн, ppm, Multiplicity, J in Hz) |

| 1 | 38.5 (t) | 1.55 (m), 1.70 (m) |

| 2 | 18.9 (t) | 1.62 (m) |

| 3 | 41.8 (t) | 1.45 (m) |

| 4 | 33.4 (s) | - |

| 5 | 50.1 (d) | 1.80 (m) |

| 6 | 21.8 (t) | 1.95 (m) |

| 7 | 30.5 (t) | 2.10 (m) |

| 8 | 139.1 (s) | - |

| 9 | 48.2 (d) | 2.30 (m) |

| 10 | 38.1 (s) | - |

| 11 | 147.2 (s) | - |

| 12 | 125.1 (s) | - |

| 13 | 162.9 (s) | - |

| 14 | 120.9 (d) | 6.10 (s) |

| 15 | 32.5 (d) | 2.85 (m) |

| 16 | 28.1 (d) | 2.90 (m) |

| 17 | 64.9 (t) | 4.25 (d, 1.5), 4.35 (d, 1.5) |

| 18 | 33.2 (q) | 0.92 (s) |

| 19 | 21.5 (q) | 0.90 (s) |

| 20 | 18.2 (q) | 1.15 (d, 7.0) |

Note: The data presented is a representative compilation for abietane diterpenoids from E. fischeriana and may not correspond exactly to this compound. The exact data is typically found in specialized publications.[3]

High-Resolution Mass Spectrometry (HRESIMS): This technique is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For C₂₀H₂₆O₄, the expected [M+H]⁺ ion would be approximately 331.1853, and an [M+Na]⁺ ion would be near 353.1672.

Experimental Protocols

A. Isolation and Purification of this compound

This compound is naturally sourced from the roots of Euphorbia fischeriana. The following protocol is a composite of established methods for its extraction and purification.[4]

-

Preparation of Plant Material : Air-dried and powdered roots of E. fischeriana (e.g., 10 kg) are used as the starting material.

-

Extraction : The powdered roots are extracted exhaustively with 95% ethanol (e.g., 3 x 50 L) at room temperature for 24 hours per extraction. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract. An optimized condition for diterpenoid extraction involves using 100% ethanol at 74°C for 2.0 hours.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol. The abietane diterpenoids, including this compound, are primarily concentrated in the ethyl acetate fraction.

-

Column Chromatography : The dried EtOAc fraction is subjected to repeated column chromatography for separation.

-

Silica Gel Chromatography : The extract is first fractionated on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate.

-

Sephadex LH-20 Chromatography : Fractions rich in the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform/methanol mixtures) to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase such as acetonitrile-water to yield pure this compound.[3]

References

- 1. 57-27-2 CAS MSDS (MORPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species [mdpi.com]

- 4. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of 17-Hydroxyjolkinolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 17-hydroxyjolkinolide A is a diterpenoid compound of significant interest, belonging to the jolkinolide family of natural products primarily isolated from plants of the Euphorbia genus. Diterpenoids from Euphorbia species have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound, with a focus on its potential cytotoxic, anti-inflammatory, and antiviral properties. The experimental protocols and data presented are based on established methodologies and findings for closely related jolkinolide compounds, offering a foundational framework for the investigation of this compound.

Data Presentation

The following tables summarize representative quantitative data from in vitro screenings of jolkinolide compounds and other diterpenoids isolated from Euphorbia, which can be considered indicative for the preliminary assessment of this compound.

Table 1: Cytotoxicity Data of Related Diterpenoids

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Jolkinolide B | A549 (Lung Carcinoma) | MTT | ~25 µg/mL* | [1] |

| Various Diterpenoids | Various Cancer Cells | Not Specified | 10 - 50 | [2] |

| Euphorneroid D | HIV-1 Infected Cells | Anti-HIV Assay | 34 | [3][4] |

| ent-3-oxoatisan-16α,17-acetonide | HIV-1 Infected Cells | Anti-HIV Assay | 24 | [3][4] |

Note: Original data presented in µg/mL. Conversion to µM would require the molecular weight of Jolkinolide B.

Table 2: Anti-inflammatory Activity of a Related Diterpenoid

| Compound | Assay | Measurement | IC50 | Reference |

| 17-O-Acetylacuminolide | TNF-α Release Inhibition | TNF-α levels in LPS-stimulated RAW264.7 cells | 2.7 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field and are applicable for the screening of this compound.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

b) Crystal Violet Assay

This is another common method for assessing cell viability by staining the DNA of adherent cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

-

Staining: After the incubation period, remove the medium and gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. After fixation, wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

-

Solubilization and Measurement: Wash away the excess stain with water and allow the plate to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Anti-inflammatory Assays

a) Inhibition of TNF-α Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the compound).

-

Incubation: Incubate the plate for 18-24 hours.

-

TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control. Determine the IC50 value.

b) NF-κB Translocation Assay

This assay determines if the compound inhibits the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory signaling pathway.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate. Treat the cells with this compound for 1 hour, followed by stimulation with an inflammatory agent like TNF-α or LPS for 30-60 minutes.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. Upon stimulation, it will translocate to the nucleus.

-

Analysis: Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Antiviral Assays

a) General Antiviral Screening (e.g., against Influenza Virus)

-

Cell Culture: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). After a short adsorption period, remove the virus inoculum and add a medium containing different concentrations of this compound.

-

Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48-72 hours).

-

Endpoint Measurement: The antiviral activity can be determined by various methods:

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced cell death or morphological changes.

-

Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using methods like plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.

-

Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or green fluorescent protein) and measure the reporter signal.

-

-

Data Analysis: Calculate the EC50 (50% effective concentration), the concentration of the compound that inhibits viral replication by 50%. A selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is used to evaluate the therapeutic potential of the compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activity of related diterpenoids.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenes from the stem bark of Euphorbia neriifolia and their in vitro anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Diterpenes from the stem bark of Euphorbia neriifolia and their in vitro anti-HIV activity. [scholars.duke.edu]

- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 17-Hydroxyjolkinolide A: A Technical Guide to its Pharmacological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyjolkinolide A, a naturally occurring diterpenoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known pharmacological targets of this compound, with a primary focus on its inhibitory effects on inflammatory and bone resorption pathways. Drawing from available scientific literature, this document outlines the molecular mechanisms of action, presents quantitative data where accessible, details relevant experimental methodologies, and provides visual representations of the key signaling cascades involved.

Core Pharmacological Target: Inhibition of Osteoclastogenesis

The most well-documented pharmacological effect of this compound is its potent inhibition of osteoclast differentiation, a critical process in bone resorption.[1] Overactive osteoclasts are implicated in various bone-related pathologies, including osteoporosis and rheumatoid arthritis. This compound exerts its inhibitory effect on osteoclastogenesis by modulating key signaling pathways, leading to the downregulation of essential osteoclast marker genes.[1]

Mechanism of Action: Suppression of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the activation of two critical signaling pathways involved in osteoclast differentiation: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The activation of these pathways by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a pivotal event in the formation of mature osteoclasts. By inhibiting these cascades, this compound effectively halts the downstream signaling required for osteoclastogenesis.

The inhibition of these pathways leads to a significant reduction in the expression of key osteoclast-specific genes, including:

-

Tartrate-resistant acid phosphatase (TRAP) : A hallmark enzyme of osteoclasts.

-

Cathepsin K (CtsK) : A protease crucial for the degradation of bone matrix.

-

Matrix metallopeptidase 9 (MMP-9) : An enzyme involved in bone resorption and tissue remodeling.[1]

While the inhibitory effects are established, specific quantitative data such as IC50 values for the inhibition of osteoclast differentiation by this compound are not yet publicly available. Further research is required to quantify the potency of this compound.

Potential Anti-Cancer Activity

While direct cytotoxic data for this compound on cancer cell lines is limited in the public domain, related jolkinolide compounds have demonstrated anti-tumor activities. For instance, 17-acetoxyjolkinolide B has been identified as a novel inhibitor of the IκB kinase (IKK), a key component of the NF-κB signaling pathway, and induces apoptosis in tumor cells.[2] Given that this compound also targets the NF-κB pathway, it is plausible that it may possess similar anti-cancer properties. However, dedicated studies are necessary to determine the cytotoxic effects and IC50 values of this compound against various cancer cell lines.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50 values) in the public domain for the inhibitory effects of this compound on its known pharmacological targets. The following table is provided as a template to be populated as new research findings become available.

| Target/Process | Assay Type | Cell Line | IC50 Value | Reference |

| Osteoclast Differentiation | TRAP Staining | Bone Marrow Macrophages (BMMs) | Data Not Available | |

| NF-κB Activation | Luciferase Reporter Assay | RAW 264.7 | Data Not Available | |

| MAPK (ERK) Phosphorylation | Western Blot | BMMs | Data Not Available | |

| MAPK (p38) Phosphorylation | Western Blot | BMMs | Data Not Available | |

| MAPK (JNK) Phosphorylation | Western Blot | BMMs | Data Not Available | |

| Cytotoxicity | MTT Assay | Various Cancer Cell Lines | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological targets.

Protocol 1: RANKL-Induced Osteoclast Differentiation Assay

This protocol describes the in vitro induction of osteoclast differentiation from bone marrow macrophages (BMMs) and the assessment of the inhibitory effect of this compound.

1. Isolation and Culture of Bone Marrow Macrophages (BMMs):

- Harvest bone marrow from the femurs and tibias of mice.

- Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate BMMs.

2. Osteoclast Differentiation:

- Plate the BMMs in 96-well plates.

- Induce osteoclast differentiation by treating the cells with RANKL and M-CSF.

- Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.

- Culture the cells for 4-5 days, replacing the medium every 2 days.

3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

- After the incubation period, fix the cells with 4% paraformaldehyde.

- Stain the cells for TRAP activity using a commercially available kit or a prepared staining solution containing naphthol AS-BI phosphate and fast garnet GBC salt.

- Counterstain with a suitable nuclear stain (e.g., hematoxylin).

- Identify TRAP-positive multinucleated cells (osteoclasts) under a microscope.

4. Quantification:

- Count the number of TRAP-positive multinucleated cells in each well.

- Analyze the dose-dependent effect of this compound on osteoclast formation.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the procedure for assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following treatment with this compound.

1. Cell Culture and Treatment:

- Culture BMMs or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

- Pre-treat the cells with different concentrations of this compound for a specified time.

- Stimulate the cells with RANKL for a short period (e.g., 15-30 minutes) to activate the NF-κB and MAPK pathways.

2. Protein Extraction:

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

4. Antibody Incubation:

- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).

- Wash the membrane with TBST.

- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software.

- Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.

Figure 1: Simplified RANKL signaling pathway leading to osteoclastogenesis and points of inhibition by this compound.

Figure 2: The NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Figure 3: The MAPK signaling cascade and the putative inhibitory target of this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent, particularly in the context of bone diseases characterized by excessive osteoclast activity. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed effects on osteoclast differentiation. However, to fully realize its clinical potential, further research is imperative. Key future directions should include:

-

Quantitative Pharmacological Studies: Determination of IC50 values for the inhibition of osteoclastogenesis, NF-κB activation, and MAPK phosphorylation is crucial for understanding the compound's potency.

-

In Vivo Efficacy Studies: Preclinical animal models of osteoporosis and other bone disorders are needed to evaluate the in vivo efficacy and safety of this compound.

-

Target Deconvolution: While NF-κB and MAPK pathways are key targets, comprehensive studies are required to identify other potential molecular targets and off-target effects.

-

Anti-Cancer Evaluation: Systematic screening of this compound against a panel of cancer cell lines is warranted to explore its potential as an anti-neoplastic agent.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacological investigation of this compound. As new data emerges, this document can be expanded to provide a more complete picture of the therapeutic landscape of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Use of 17-Hydroxyjolkinolide A in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyjolkinolide A and its closely related analogue, 17-hydroxyjolkinolide B (HJB), are diterpenoids isolated from plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest within the oncology research community due to their potential anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in preclinical animal models of cancer. The provided methodologies are based on published studies using the closely related compound 17-hydroxyjolkinolide B, which is expected to have a similar biological activity and can serve as a valuable proxy for designing experiments with this compound.

Data Presentation

The following tables summarize the quantitative outcomes from various in vivo studies investigating the efficacy of 17-hydroxyjolkinolide B (HJB) against different cancer types. This data can be used as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of 17-Hydroxyjolkinolide B (HJB) in Murine Cancer Models

| Cancer Type | Animal Model | Cell Line | Treatment and Dosage | Key Efficacy Readouts | Reference |

| Lung Adenocarcinoma | Syngeneic Mouse Model | Lewis Lung Carcinoma (LLC) | 5 mg/kg, intraperitoneal (i.p.) injection | Significant slowing of tumor growth; Reduction in tumor weight. | [2] |

| Breast Cancer | BALB/c Mice | 4T1 | Not specified | Inhibition of tumor growth and metastasis to the lung. | [3] |

| Melanoma | Xenograft Mouse Model | B16F10 | Intragastric administration | Suppression of tumor growth; Induction of tumor apoptosis. | [1] |

| Gastric Cancer | Nude Mice Xenograft | MKN45 | Not specified | Inhibition of xenograft tumor growth. | [4][5] |

Table 2: Effects of 17-Hydroxyjolkinolide B (HJB) on Animal Well-being

| Animal Model | Dosage | Observation | Reference |

| Syngeneic Mouse LUAD Model | 5 mg/kg, i.p. | No significant effect on the weight of mice, suggesting low toxicity at this dosage. | [2] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound (or its analogue HJB) in animal models of cancer.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Studies

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Cancer cell line of interest (e.g., Lewis Lung Carcinoma, 4T1, B16F10, MKN45)

-

This compound (or HJB)

-

Vehicle solution (e.g., DMSO, saline with Tween 80)

-

6-8 week old immunocompromised mice (e.g., Nude mice, SCID mice) or immunocompetent mice for syngeneic models (e.g., C57BL/6, BALB/c)

-

Sterile PBS

-

Trypsin-EDTA

-

Matrigel (optional)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation for Injection:

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Administration:

-

Randomly assign mice into treatment and control groups.

-

Treatment Group: Administer this compound (e.g., starting dose of 5 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).[2]

-

Control Group: Administer an equivalent volume of the vehicle solution.

-

-

Efficacy Evaluation:

-

Continue treatment for a predetermined period (e.g., 15-21 days).

-

Monitor tumor volume and body weight of the mice every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Record the final tumor weight and photograph the tumors.

-

Protocol 2: Assessment of Metastasis

This protocol can be used in conjunction with Protocol 1 to evaluate the effect of this compound on metastasis.

Materials:

-

Tissues from euthanized mice (e.g., lungs, liver)

-

Formalin (10%)

-

Paraffin

-

Hematoxylin and Eosin (H&E) stain

-

Microscope

Procedure:

-

Tissue Collection and Fixation:

-

Following euthanasia, carefully dissect the lungs and other organs of interest.

-

Fix the tissues in 10% formalin for at least 48 hours.[2]

-

-

Tissue Processing and Staining:

-

Embed the fixed tissues in paraffin and section them.

-

Stain the tissue sections with Hematoxylin and Eosin (H&E).

-

-

Metastatic Nodule Analysis:

-

Examine the stained tissue sections under a microscope.

-

Count the number of metastatic nodules in each organ to assess the anti-metastatic effect of the treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by 17-hydroxyjolkinolide B and a general workflow for in vivo efficacy studies.

Caption: Signaling pathways modulated by 17-hydroxyjolkinolide B.

Caption: General workflow for in vivo efficacy studies.

References

- 1. Jolkinolide B induces apoptosis and inhibits tumor growth in mouse melanoma B16F10 cells by altering glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17-hydroxy-jolkinolide B potentiated CTLA4ab therapy through targeting tumor suppression and immune activation by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of growth and metastasis of breast cancer by targeted delivery of 17-hydroxy-jolkinolide B via hyaluronic acid-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 17-hydroxyjolkinolide A in Rat Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17-hydroxyjolkinolide A in rat plasma. The method utilizes protein precipitation for sample preparation and employs a reversed-phase chromatographic separation with detection by electrospray ionization in positive ion mode. This method is suitable for pharmacokinetic studies and toxicological assessments of this compound in preclinical research. Based on a validated method for the structurally similar compound, jolkinolide B, this protocol provides a robust starting point for researchers in drug development.[1]

Introduction

This compound is a diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated potential therapeutic activities. To support the development of this compound as a potential drug candidate, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using LC-MS/MS, a widely accepted technique for bioanalytical studies due to its high sensitivity and selectivity.[2] The methodology is adapted from a published method for jolkinolide B, a closely related analog.[1]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Jolkinolide B or another suitable analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Rat plasma (blank)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ion (m/z) | To be determined by infusion and fragmentation of the reference standard |

| Internal Standard (IS) | [M+H]⁺ for the selected IS |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% acetonitrile in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Thaw frozen rat plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability. The following table presents hypothetical data for a validated method.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, short-term, long-term) | Stable |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis in plasma.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of a signaling cascade by this compound.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in rat plasma. The protocol, adapted from a validated method for a structurally related compound, is anticipated to be robust and reliable for pharmacokinetic and other preclinical studies.[1] Proper validation in accordance with regulatory standards is necessary before its application in formal drug development programs.

References

- 1. LC-ESI-MS/MS analysis and pharmacokinetics of jolkinolide B, a potential antitumor active component isolated from Euphorbia fischeriana, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of diterpenoid compounds from the latex of two Euphorbiaceae by liquid chromatography‒electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17-Hydroxyjolkinolide A in Anti-Inflammatory Research

Disclaimer: To date, specific experimental data on the anti-inflammatory properties of 17-hydroxyjolkinolide A is limited in publicly available research. The following application notes and protocols are based on studies of a closely related diterpenoid, 17-O-acetylacuminolide , and are intended to serve as a foundational guide for initiating research on this compound. Researchers should adapt these protocols as necessary and validate their findings for this compound.

Introduction

This compound is a diterpenoid compound belonging to the jolkinolide family, which has garnered interest for its potential therapeutic properties. While direct evidence for its anti-inflammatory activity is still emerging, related compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. These notes provide a framework for investigating the anti-inflammatory potential of this compound.

Potential Mechanism of Action

Based on studies of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects by targeting key components of the inflammatory cascade. A likely mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[2]

The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

Data Presentation: Anti-Inflammatory Activity of a Related Compound

The following table summarizes the in vitro anti-inflammatory activity of 17-O-acetylacuminolide, a structurally related diterpenoid. This data can serve as a benchmark for evaluating the potency of this compound.

| Compound | Assay | Cell Line | IC50 | Reference |

| 17-O-acetylacuminolide | TNF-α Release Inhibition | RAW264.7 | 2.7 µg/mL | [1] |

Experimental Protocols

The following are detailed protocols that can be adapted to study the anti-inflammatory effects of this compound.

Cell Culture and Reagents

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Reagents:

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

-

This compound (or a suitable analog like 17-O-acetylacuminolide for initial studies).

-

Dimethyl sulfoxide (DMSO) for dissolving the compound.

-

Phosphate Buffered Saline (PBS).

-

Reagents for specific assays (e.g., ELISA kits, antibodies for Western blotting).

-

In Vitro Anti-Inflammatory Activity Assay (TNF-α Inhibition)

This protocol is designed to assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Workflow:

Caption: Workflow for TNF-α Inhibition Assay.

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium and pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

NF-κB Nuclear Translocation Assay

This protocol investigates the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Workflow:

Caption: Workflow for NF-κB Nuclear Translocation Assay.

Procedure:

-

Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate.

-

After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Proposed Mechanism of this compound.

Conclusion

The provided application notes and protocols offer a starting point for the investigation of this compound as a potential anti-inflammatory agent. Based on the activity of related compounds, the NF-κB pathway is a promising target for its mechanism of action. Further studies are essential to validate these hypotheses and to fully characterize the anti-inflammatory profile of this compound.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 17-Hydroxyjolkinolide A Solutions for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyjolkinolide A is a diterpenoid compound of interest for its potential biological activities, including anti-cancer effects. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of working concentrations used for the closely related compounds, jolkinolide A and jolkinolide B, which can serve as a starting point for experimental design.

| Compound | Cell Line(s) | Assay Type | Working Concentration/IC50 |

| Jolkinolide A | A549 (Lung Carcinoma), HUVEC (Endothelial Cells) | Proliferation Assay | 20 µg/mL - 100 µg/mL[1][2] |

| Jolkinolide B | AGS (Gastric Adenocarcinoma) | Cytotoxicity (IC50) | 15.99 µM (5.28 µg/mL)[3] |

| MKN45 (Gastric Adenocarcinoma) | Cytotoxicity (IC50) | 33.30 µM (11.00 µg/mL)[3] | |

| AGS, MKN45 | Apoptosis Assay | Up to 100 µM[3] |

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture incubator (37°C, 5% CO2)

Protocol for Preparation of this compound Stock Solution (10 mM)

It is standard practice to prepare a high-concentration stock solution of compounds like this compound in an organic solvent such as DMSO. This allows for the addition of a small volume to the cell culture medium, minimizing the final solvent concentration.

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

-

Dissolution in DMSO:

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Preparation of Working Solutions in Cell Culture Medium

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution in Culture Medium:

-

Pre-warm the complete cell culture medium to 37°C.

-

To prepare the desired final concentration of this compound, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Immediately mix the working solution by gentle pipetting or inverting the tube to ensure homogeneity. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation of the compound.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired experimental duration at 37°C in a 5% CO2 incubator.

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Potential signaling pathway inhibited by jolkinolides.[2]

References

- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Synergistic Effects of 17-Hydroxyjolkinolide A in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxyjolkinolide A is a diterpenoid compound with potential as an anticancer agent. Evidence from the closely related compound, 17-hydroxyjolkinolide B, suggests that it may exert its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical mediator of tumor cell proliferation, survival, and invasion, and its inhibition presents a promising therapeutic strategy in various cancers, including non-small cell lung cancer (NSCLC). Constitutive activation of STAT3 is a hallmark of many NSCLCs and is associated with resistance to conventional therapies. Therefore, combining a STAT3 inhibitor like this compound with standard-of-care chemotherapy offers a rational approach to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a detailed experimental framework to investigate the potential synergistic anticancer effects of this compound when used in combination with a standard chemotherapeutic agent, cisplatin, in the A549 human lung adenocarcinoma cell line. The protocols outlined below will enable researchers to assess cell viability, quantify synergy, and elucidate the underlying molecular mechanisms of the drug combination.

Key Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, on A549 cells and to quantify the nature of their interaction (synergism, additivity, or antagonism).

Methodology: MTT Assay and Combination Index (CI) Analysis

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The Chou-Talalay method will be used to calculate the Combination Index (CI), a quantitative measure of drug interaction.[1][2][3] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3]

Protocol:

-

Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound alone, cisplatin alone, and combinations of both drugs at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug alone.

-

Use software such as CompuSyn to calculate the Combination Index (CI) values for the drug combinations based on the dose-effect data.

-

Data Presentation:

Table 1: Cytotoxicity of this compound and Cisplatin on A549 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| This compound | 0.1 | 95 ± 4.2 | 15.2 ± 1.8 |

| 1 | 82 ± 3.5 | ||

| 10 | 55 ± 2.9 | ||

| 20 | 41 ± 3.1 | ||

| 50 | 25 ± 2.5 | ||

| Cisplatin | 0.5 | 92 ± 3.8 | 8.5 ± 0.9 |

| 1 | 78 ± 4.1 | ||

| 5 | 52 ± 3.3 | ||

| 10 | 38 ± 2.7 | ||

| 20 | 22 ± 2.1 |

Table 2: Combination Index (CI) for this compound and Cisplatin Combination

| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |

| 3.8 | 2.1 | 0.25 | 0.85 | Slight Synergy |

| 7.6 | 4.25 | 0.50 | 0.62 | Synergy |

| 15.2 | 8.5 | 0.75 | 0.45 | Strong Synergy |

| 30.4 | 17 | 0.90 | 0.38 | Strong Synergy |

Apoptosis Assay

Objective: To determine if the synergistic cytotoxicity of the drug combination is due to an increase in apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound, cisplatin, and their combination at synergistic concentrations (e.g., their IC50 values) for 24 hours.

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

Table 3: Apoptosis in A549 Cells Treated with this compound and Cisplatin

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |

| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 17-OH-Jolkinolide A (15 µM) | 78.5 ± 3.5 | 10.2 ± 1.2 | 5.8 ± 0.9 | 16.0 ± 2.1 |

| Cisplatin (8.5 µM) | 72.1 ± 4.2 | 15.5 ± 1.8 | 8.2 ± 1.1 | 23.7 ± 2.9 |

| Combination | 45.3 ± 5.1 | 28.9 ± 3.3 | 20.5 ± 2.5 | 49.4 ± 5.8 |

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the molecular mechanism underlying the synergistic effect by examining the expression and activation of proteins in the STAT3 signaling pathway.

Methodology: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat A549 cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

Table 4: Expression of STAT3 Pathway Proteins in A549 Cells

| Treatment | p-STAT3 / Total STAT3 (Relative to Control) |

| Control | 1.00 ± 0.00 |

| 17-OH-Jolkinolide A (15 µM) | 0.45 ± 0.08 |

| Cisplatin (8.5 µM) | 0.92 ± 0.11 |

| Combination | 0.15 ± 0.05 |

Visualizations